2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-pentylpyridine
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Overview
Description
2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-5-pentylpyridine is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with an ethyl group at the 4’ position and a pentyl-substituted pyridine ring at the 5 position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-5-pentylpyridine can be achieved through several synthetic routes. One common method involves the use of Grignard reagents. The Grignard reaction is valuable for forming carbon-carbon bonds and involves the reaction of an alkyl halide with magnesium metal in anhydrous ether to form the Grignard reagent. This reagent can then be reacted with a suitable electrophile to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other coupling reactions that are optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-5-pentylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl core.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl carboxylic acids, while substitution reactions can introduce various functional groups onto the biphenyl core.
Scientific Research Applications
2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-5-pentylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-5-pentylpyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Ethylbiphenyl: A simpler biphenyl derivative with an ethyl group at the 4 position.
4-Amino-4’-ethylbiphenyl: A biphenyl derivative with an amino group at the 4 position.
Uniqueness
2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-5-pentylpyridine is unique due to the presence of both the ethyl-substituted biphenyl core and the pentyl-substituted pyridine ring. This combination of structural features imparts distinct chemical and biological properties that are not found in simpler biphenyl derivatives.
Properties
CAS No. |
106793-28-6 |
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Molecular Formula |
C24H27N |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
2-[4-(4-ethylphenyl)phenyl]-5-pentylpyridine |
InChI |
InChI=1S/C24H27N/c1-3-5-6-7-20-10-17-24(25-18-20)23-15-13-22(14-16-23)21-11-8-19(4-2)9-12-21/h8-18H,3-7H2,1-2H3 |
InChI Key |
VNBUJAVNYGRPRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CC |
Origin of Product |
United States |
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